molecular formula C11H17FN4O B11746243 1-(2-Fluoroethyl)-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine

1-(2-Fluoroethyl)-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B11746243
M. Wt: 240.28 g/mol
InChI Key: KHQGDBWXFZBEMY-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-(piperidine-1-carbonyl)-1H-pyrazol-3-amine is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluoroethyl group and the piperidine moiety in its structure suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-4-(piperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group can be attached through amide bond formation using piperidine and a suitable carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-4-(piperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-(piperidine-1-carbonyl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The fluoroethyl group may enhance its binding affinity and selectivity, while the piperidine moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

    1-(2-Fluoroethyl)-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine: Similar structure with a different position of the amine group.

    1-(2-Fluoroethyl)-4-(piperidine-1-carbonyl)-1H-pyrazol-3-ol: Similar structure with a hydroxyl group instead of an amine group.

    1-(2-Fluoroethyl)-4-(piperidine-1-carbonyl)-1H-pyrazol-3-thiol: Similar structure with a thiol group instead of an amine group.

Uniqueness: 1-(2-Fluoroethyl)-4-(piperidine-1-carbonyl)-1H-pyrazol-3-amine is unique due to the specific combination of the fluoroethyl group, piperidine moiety, and pyrazole ring. This combination may result in distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C11H17FN4O

Molecular Weight

240.28 g/mol

IUPAC Name

[3-amino-1-(2-fluoroethyl)pyrazol-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C11H17FN4O/c12-4-7-16-8-9(10(13)14-16)11(17)15-5-2-1-3-6-15/h8H,1-7H2,(H2,13,14)

InChI Key

KHQGDBWXFZBEMY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2N)CCF

Origin of Product

United States

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